N-Butylbenzamide chemical structure and properties
N-Butylbenzamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-Butylbenzamide, a secondary amide that serves as a valuable model compound in organic synthesis and medicinal chemistry.
Chemical Identity and Structure
N-Butylbenzamide is an organic compound featuring a benzene (B151609) ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with a butyl group. Its fundamental details are crucial for experimental design and interpretation.
Chemical Structure:
Image Credit: PubChem CID 76024
Table 1: Chemical Identifiers for N-Butylbenzamide
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | N-butylbenzamide | [1][2] |
| CAS Number | 2782-40-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO | [1][2][4] |
| Molecular Weight | 177.24 g/mol | [2][5] |
| InChIKey | BAULSHLTGVOYKM-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCNC(=O)C1=CC=CC=C1 | [2][4] |
| Synonyms | N-n-Butylbenzamide, Butylbenzamide |[1][2][3] |
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of N-Butylbenzamide are essential for its purification, characterization, and quantification.
Table 2: Physicochemical Properties of N-Butylbenzamide
| Property | Value | Reference |
|---|---|---|
| Melting Point | 39–42 °C | [5][6] |
| Boiling Point | 128 °C (at 0.5 Torr) | [5] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 15.00 ± 0.46 (Predicted) | [5] |
| XLogP3 | 2.1 |[2] |
Table 3: Spectroscopic Data for N-Butylbenzamide
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 7.77 (m, 2H, Ar-H), 7.48–7.40 (m, 3H, Ar-H), 6.47 (br s, 1H, NH), 3.47–3.41 (m, 2H, -CH₂-NH), 1.62–1.53 (m, 2H, -CH₂-CH₂-NH), 1.45-1.35 (m, 2H, -CH₂-CH₃), 0.95 (t, J=7.2 Hz, 3H, -CH₃) | [6] |
| ¹³C NMR | (CDCl₃) δ (ppm): Data for the specific isomer is available in spectral databases. A representative spectrum can be found in the literature. | [7] |
| IR Spectroscopy | ν_max (KBr, cm⁻¹): 3290 (N-H stretch), 1635 (C=O, Amide I) | [6] |
| Mass Spectrometry | (EI): Major fragments (m/z) at 105 (benzoyl cation), 77 (phenyl cation), and 135. |[1] |
Synthesis and Experimental Protocols
N-Butylbenzamide is commonly synthesized via the nucleophilic acyl substitution of a benzoyl derivative with n-butylamine. The following protocol details a standard laboratory procedure.
Objective: To synthesize N-Butylbenzamide from benzoyl chloride and n-butylamine.
Materials:
-
Benzoyl chloride
-
n-Butylamine
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
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Separatory funnel
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Round-bottom flask
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Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve n-butylamine (1.1 equivalents) in the chosen organic solvent (e.g., DCM) and cool the mixture in an ice bath (0 °C).
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine. The reaction is exothermic and forms a white precipitate (n-butylammonium chloride).
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 10% aqueous NaOH solution to remove unreacted benzoyl chloride and HCl byproduct, followed by water, and finally a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product further by recrystallization from a suitable solvent like n-hexane to obtain N-Butylbenzamide as a white solid.[6]
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.
Caption: General workflow for the synthesis and characterization of N-Butylbenzamide.
Biological Activity and Potential Mechanisms of Action
While N-Butylbenzamide itself is not extensively documented as a biologically active agent, the benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals.[8] Derivatives of the closely related N-benzylbenzamide are known to exhibit potent antitumor activities by acting as tubulin polymerization inhibitors.[9][10]
Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.[11] Molecules that interfere with microtubule dynamics are effective anticancer agents. N-benzylbenzamide derivatives have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10][11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Given the structural similarity, it is hypothesized that N-Butylbenzamide or its derivatives could potentially interact with tubulin, although likely with different potency compared to more complex N-benzylbenzamide analogues. This remains an area for future investigation.
Caption: Hypothesized inhibition of tubulin polymerization by benzamide derivatives.
References
- 1. Benzamide, N-butyl- [webbook.nist.gov]
- 2. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, N-butyl- [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2782-40-3 CAS MSDS (N-butylbenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. researchgate.net [researchgate.net]
